NF449 Sodium Salt Achieves Picomolar P2X1 Antagonism with >800,000-Fold Selectivity Over P2X4 Receptors
NF449 displays IC50 values ranging from 0.05 nM at human P2X1 receptors to 0.3 nM at rat P2X1 receptors, representing subnanomolar to picomolar potency . In contrast, concentrations exceeding 300 µM are required to block P2X4 receptors, yielding >800,000-fold selectivity for P2X1 over P2X4 . The rank order of potency is P2X1 (IC50 = 0.3 nM) >> P2X1+5 (0.7 nM) >> P2X2+3 (120 nM) > P2X3 (1.8 µM) > P2X2 (47 µM) >> P2X4 (>300 µM) .
| Evidence Dimension | IC50 at recombinant P2X receptor subtypes |
|---|---|
| Target Compound Data | rP2X1: 0.3 nM; hP2X1: 0.05 nM; rP2X1+5: 0.7 nM; rP2X2+3: 120 nM; rP2X3: 1.8 µM; rP2X2: 47 µM; rP2X4: >300 µM; hP2X7: 40 µM |
| Comparator Or Baseline | Suramin (broad-spectrum, micromolar potency); NF023 (~300-fold less potent at P2X1); PPADS (micromolar, ~2-fold P2X1/P2X3 selectivity) |
| Quantified Difference | P2X1 vs P2X4: >800,000-fold selectivity; P2X1 vs P2X2: ~156,000-fold; P2X1 vs P2X3: ~6,000-fold; P2X1 vs P2X7 (human): 800,000-fold |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing recombinant rat or human P2X receptors; ATP-induced currents |
Why This Matters
This quantitative selectivity profile enables unambiguous pharmacological isolation of P2X1-mediated responses in native tissues, a capability unmatched by suramin, PPADS, or NF023.
- [1] Hülsmann M, Nickel P, Kassack M, Schmalzing G, Lambrecht G, Markwardt F. NF449, a novel picomolar potency antagonist at human P2X1 receptors. Eur J Pharmacol. 2003 May 30;470(1-2):1-7. doi: 10.1016/s0014-2999(03)01761-8. View Source
- [2] Rettinger J, Braun K, Hochmann H, Kassack MU, Ullmann H, Nickel P, Schmalzing G, Lambrecht G. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue NF449 as a highly potent P2X1 receptor antagonist. Neuropharmacology. 2005 Mar;48(3):461-8. doi: 10.1016/j.neuropharm.2004.11.003. View Source
